5-(4-Ethylphenyl)picolinic acid

Description

BenchChem offers high-quality 5-(4-Ethylphenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Ethylphenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-ethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDVKTLZPWXQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679300 | |

| Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226265-49-1 | |

| Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Ethylphenyl)-2-pyridinecarboxylic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-(4-ethylphenyl)-2-pyridinecarboxylic acid, a biaryl carboxylic acid with significant potential in medicinal chemistry and materials science. This document details a robust synthetic methodology for its preparation via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines a thorough analytical characterization workflow, including spectroscopic and chromatographic techniques. The guide also explores the potential applications of this molecule, drawing on structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this and structurally related compounds.

Introduction

5-(4-Ethylphenyl)-2-pyridinecarboxylic acid belongs to the class of 5-aryl-2-pyridinecarboxylic acids, a scaffold of significant interest in contemporary chemical research. The pyridinecarboxylic acid moiety is a well-established pharmacophore and a versatile building block in supramolecular chemistry. The introduction of a substituted phenyl ring at the 5-position of the pyridine core creates a biaryl structure, which can lead to a diverse range of biological activities and material properties.

The inherent asymmetry and the presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a metal-coordinating nitrogen atom make these molecules attractive for the development of novel therapeutics, functional materials, and catalysts. This guide will provide a detailed exploration of the chemical structure, a reliable synthetic route, and a comprehensive analytical strategy for 5-(4-ethylphenyl)-2-pyridinecarboxylic acid.

Chemical Structure and Properties

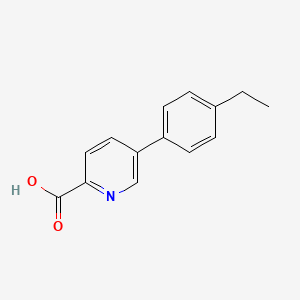

The chemical structure of 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a 4-ethylphenyl group at the 5-position.

Diagram 1: Chemical Structure of 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid

Caption: Chemical structure of 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid.

| Property | Predicted Value/Information | Source |

| CAS Number | 1226265-49-1 | [1] |

| Molecular Formula | C₁₄H₁₃NO₂ | Inferred from structure |

| Molecular Weight | 227.26 g/mol | Inferred from structure |

| Appearance | White to off-white solid | Analogy to similar compounds[2] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Analogy to similar compounds |

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of 5-(4-ethylphenyl)-2-pyridinecarboxylic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[3][4][5] The general strategy involves the coupling of a pyridine-based halide or triflate with an arylboronic acid. For the synthesis of the target molecule, 5-bromo-2-pyridinecarboxylic acid serves as a suitable starting material.

Diagram 2: Proposed Synthesis Workflow for 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings.[2][6] Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

5-Bromo-2-pyridinecarboxylic acid (1.0 eq)

-

4-Ethylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-pyridinecarboxylic acid, 4-ethylphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Acidification and Isolation: If the product is in its salt form after basic work-up, the aqueous layer should be acidified with 1 M HCl to precipitate the carboxylic acid. The precipitate can then be collected by filtration, washed with cold water, and dried under vacuum.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 5-(4-ethylphenyl)-2-pyridinecarboxylic acid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as the ethyl group protons (a quartet and a triplet). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for all fourteen carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic rings.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1][10]

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product and for quantitative analysis.

Potential Applications

While specific applications for 5-(4-ethylphenyl)-2-pyridinecarboxylic acid are not extensively documented, the structural motif is prevalent in compounds with a wide range of biological activities and material properties.

-

Medicinal Chemistry: Pyridinecarboxylic acid derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The biaryl structure can enhance binding to biological targets.

-

Materials Science: The rigid, planar structure and the presence of coordinating atoms make this molecule a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting optical or catalytic properties.

-

Agrochemicals: The pyridinecarboxylic acid scaffold is also found in some herbicides and pesticides.[11][12]

Safety Information

No specific safety data sheet (SDS) is readily available for 5-(4-ethylphenyl)-2-pyridinecarboxylic acid. However, based on the safety information for structurally similar compounds like 2,5-pyridinedicarboxylic acid and 5-ethylpyridine-2,3-dicarboxylic acid, the following general precautions should be taken:[13][14][15][16]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation. Avoid ingestion and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-(4-Ethylphenyl)-2-pyridinecarboxylic acid is a valuable compound with significant potential for further research and development. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its applications. The detailed synthetic protocol, based on the robust Suzuki-Miyaura cross-coupling reaction, offers a reliable method for its preparation. The comprehensive analytical workflow ensures the confirmation of its structure and purity. As research in medicinal chemistry and materials science continues to evolve, molecules like 5-(4-ethylphenyl)-2-pyridinecarboxylic acid will undoubtedly play an important role in the discovery of new and innovative solutions.

References

-

CAS 1226265-49-1. (n.d.). ChemSrc. Retrieved February 22, 2026, from [Link]

- Safety Data Sheet - 2,5-Pyridinedicarboxylic acid. (2025, December 18). Thermo Fisher Scientific.

- Safety Data Sheet - 5-Ethylpyridine-2,3-dicarboxylic acid. (2025, December 23). Thermo Fisher Scientific.

- Safety Data Sheet - 4-Pyridinecarboxylic acid. (n.d.). Merck Millipore.

- Safety Data Sheet - 6-Chloropicolinic acid. (2025, September 27). Sigma-Aldrich.

- Safety Data Sheet - 5-Phenyl-2-thiophenecarboxylic Acid. (n.d.). TCI Chemicals.

- CAS 1226265-49-1. (n.d.). Chemicalland21.

- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 203–208.

- CAS 1226265-49-1. (n.d.).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.

- Vargová, Z., Almáši, M., Hudecová, D., & Györyová, K. (2021). IR spectral data of free pyridinecarboxylic acids and their silver complexes (assignments, wavenumbers [cm−1], and intensities). [Data set].

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Han, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369.

-

5-(4-Carboxyphenyl)picolinic acid. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2025, August 7).

- 5-Bromo-2-pyridinecarboxylic Acid(30766-11-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Pyridinecarboxylic acid, 5-nitro-. (n.d.). NIST WebBook.

- Wang, T., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(13), 3959.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.

- 2-Pyridinecarboxylic acid. (n.d.). NIST WebBook.

- Zhang, Y. M., Qu, W. J., Gao, G. Y., & Yao, H. (2025, September). The 1H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan formaldehyde.

- Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling. (2025). Benchchem.

- Al-Othman, Z. A., & Al-Warthan, A. A. (2010). NMR spectroscopy in pharmacy. Saudi Pharmaceutical Journal, 18(3), 127–143.

-

5-(4-Carboxyphenyl)picolinic acid. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

- The IR spectra of compounds 1–6. (n.d.).

- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. (n.d.). PubChem.

- Simulation of IR Spectra of Some Organic Compounds-A Review. (2013). IOSR Journal of Applied Chemistry, 5(5), 44-53.

- Mass spectrometry of substituted ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic acids. (2016).

- 5-(4-Formylphenyl)picolinic acid. (n.d.). Merck.

- CAS 2972625-49-1. (n.d.). CymitQuimica.

- De, S., & Baruah, J. B. (2013). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica, 5(1), 145-149.

Sources

- 1. 4-Pyridinecarboxylic acid, ethyl ester [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]

- 12. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. tcichemicals.com [tcichemicals.com]

5-aryl picolinic acid derivatives in medicinal chemistry

An In-depth Technical Guide to 5-Aryl Picolinic Acid Derivatives in Medicinal Chemistry

Abstract

The pyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] Among these, picolinic acid (pyridine-2-carboxylic acid) derivatives substituted with an aryl group at the 5-position represent a particularly valuable and versatile class of compounds.[3] This technical guide provides an in-depth exploration of 5-aryl picolinic acid derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will traverse the synthetic landscape, delve into key therapeutic applications and structure-activity relationships (SAR), elucidate mechanisms of action, and provide field-proven experimental protocols. The narrative emphasizes the causal reasoning behind strategic decisions in the design and synthesis of these potent molecules, ensuring a blend of theoretical knowledge and practical application.

The Picolinic Acid Core: A Privileged Scaffold

Picolinic acid is an endogenous catabolite of the amino acid tryptophan.[4][5] Its inherent chemical properties make it a "privileged" scaffold in drug discovery. The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group provides a key point for polar interactions and can coordinate with metal ions, a crucial feature for many enzyme inhibitors.[2] The substitution at the 5-position with an aryl moiety introduces a significant structural and electronic modification, allowing for the fine-tuning of a compound's properties. This C5-aryl extension projects into new regions of target binding pockets, enabling the modulation of potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the 5-Aryl Picolinic Acid Core

The construction of 5-aryl picolinic acid derivatives hinges on the strategic formation of a carbon-carbon bond between the pyridine C5 position and the aryl ring. While various methods exist, modern medicinal chemistry predominantly relies on palladium-catalyzed cross-coupling reactions for their efficiency, substrate tolerance, and reliability.

Key Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for this transformation. The general workflow involves the reaction of a 5-halo-picolinate ester with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Workflow Rationale:

-

Starting Material Selection: A 5-bromo or 5-iodo picolinate ester is typically chosen. Halogens at this position are readily available and exhibit high reactivity in cross-coupling reactions. The ester form (e.g., methyl or ethyl ester) protects the carboxylic acid, preventing it from interfering with the basic conditions of the reaction.

-

Catalyst System: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), is standard. The choice of phosphine ligand (e.g., SPhos, XPhos, or the dppf in the pre-catalyst) is critical for stabilizing the catalytic species and facilitating the reaction cycle.

-

Base and Solvent: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid. The solvent system (e.g., a mixture of dioxane and water or DME) must be capable of dissolving both the organic and inorganic reagents.

Experimental Protocol: General Synthesis of a 5-Aryl Picolinate Ester

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 5-halo-picolinate ester (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting halide.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl picolinate ester.

-

Hydrolysis (Saponification): Dissolve the purified ester in a mixture of THF/Methanol/Water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed. Acidify the mixture with 1N HCl to precipitate the 5-aryl picolinic acid, which can be collected by filtration.

Sources

- 1. dovepress.com [dovepress.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(4-Ethylphenyl)picolinic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-(4-Ethylphenyl)picolinic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic efficacy. Poor solubility can lead to low bioavailability, hindering the API's ability to reach its target in sufficient concentrations.[1] Consequently, a thorough understanding and characterization of an API's solubility profile in various solvents are paramount for formulation development, dosage form design, and ensuring consistent product quality.[1] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 5-(4-Ethylphenyl)picolinic acid in organic solvents, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of 5-(4-Ethylphenyl)picolinic Acid: A Structural Perspective

To comprehend the solubility behavior of 5-(4-Ethylphenyl)picolinic acid, a preliminary analysis of its molecular structure is essential. The molecule is a derivative of picolinic acid, featuring a non-polar ethylphenyl group at the 5-position of the pyridine ring.

Key Structural Features Influencing Solubility:

-

Picolinic Acid Moiety: The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding.

-

Ethylphenyl Group: This bulky, non-polar substituent significantly contributes to the molecule's lipophilicity (fat-solubility). This will generally decrease its solubility in polar solvents and increase its solubility in non-polar organic solvents.[2]

Table 1: Comparison of Physicochemical Properties

| Property | Picolinic Acid | Expected for 5-(4-Ethylphenyl)picolinic acid | Rationale for Expectation |

| Molecular Weight | 123.11 g/mol [3][4] | ~227.25 g/mol | Addition of the ethylphenyl group. |

| Melting Point (°C) | 137 °C[3] | Likely higher | Increased molecular weight and potential for stronger intermolecular interactions. |

| logP (Octanol-Water Partition Coefficient) | 0.72[4] | Significantly higher | The ethylphenyl group is highly lipophilic. |

| Aqueous pKa | 5.32[3] | Similar to picolinic acid | The electronic effect of the distant ethylphenyl group on the carboxylic acid's acidity is likely to be minimal. |

The Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity.[2][5]

-

Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar or ionic solutes. Polar protic solvents, such as water and alcohols, can form hydrogen bonds. Polar aprotic solvents, like DMSO and acetone, lack O-H or N-H bonds but still possess significant polarity.

-

Non-polar Solvents: These solvents have low dipole moments and primarily interact through weaker van der Waals forces. They are adept at dissolving non-polar solutes.

Carboxylic acids, such as 5-(4-Ethylphenyl)picolinic acid, can exhibit complex solubility behavior due to their ability to form dimers through hydrogen bonding between their carboxylic acid groups.[2] This dimerization can influence their solubility in non-polar solvents.[2][6]

Anticipated Solubility Profile of 5-(4-Ethylphenyl)picolinic Acid in Common Organic Solvents

Based on its structure, we can predict the relative solubility of 5-(4-Ethylphenyl)picolinic acid in a range of organic solvents.

Table 2: Predicted Solubility of 5-(4-Ethylphenyl)picolinic Acid

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High (Polar Protic) | Low | The large, non-polar ethylphenyl group will dominate, leading to poor aqueous solubility.[2] |

| Ethanol | High (Polar Protic) | Moderate to High | The ethyl group of ethanol can interact with the ethylphenyl group of the solute, while the hydroxyl group can form hydrogen bonds with the carboxylic acid.[7][8][9] |

| Methanol | High (Polar Protic) | Moderate | Similar to ethanol, but the smaller alkyl chain may lead to slightly lower solubility compared to ethanol. |

| Acetone | Medium (Polar Aprotic) | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid. |

| Acetonitrile | Medium (Polar Aprotic) | Low to Moderate | While polar, its ability to solvate the carboxylic acid may be less effective than protic solvents or acetone. Studies on picolinic acid show lower solubility in acetonitrile compared to ethanol.[7][8][9] |

| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | High | DMSO is a powerful solvent for a wide range of organic compounds due to its high polarity and ability to act as a strong hydrogen bond acceptor.[10] |

| Toluene | Low (Non-polar) | Moderate to High | The aromatic ring of toluene will interact favorably with the phenyl group of the solute. Dimerization of the carboxylic acid may also occur. |

| Hexane | Low (Non-polar) | Low | The highly non-polar nature of hexane will not effectively solvate the polar carboxylic acid group. |

| Chloroform | Low (Slightly Polar) | Moderate | Can act as a weak hydrogen bond donor and its overall polarity is suitable for dissolving molecules with both polar and non-polar regions. |

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[11]

Step-by-Step Protocol for Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-(4-Ethylphenyl)picolinic acid to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[11] The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Centrifugation can be employed to aid separation.[11]

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 5-(4-Ethylphenyl)picolinic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following should be incorporated:

-

Purity of Compound and Solvents: Use highly pure 5-(4-Ethylphenyl)picolinic acid and analytical grade solvents.[12]

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment.[12]

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes over time).

-

Replicates: Perform each solubility measurement in triplicate to assess the precision of the method.

Data Presentation: A Clear and Concise Summary

The quantitative solubility data should be summarized in a well-structured table for easy comparison and interpretation.

Table 3: Example Solubility Data for 5-(4-Ethylphenyl)picolinic Acid at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Acetonitrile | |||

| DMSO | |||

| Toluene | |||

| Hexane | |||

| Chloroform |

Visualization of the Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding and implementation.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-(4-Ethylphenyl)picolinic acid in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate reliable and accurate solubility data. This information is indispensable for advancing drug development projects, from early-stage discovery to late-stage formulation. While direct experimental data for this specific compound is not yet widely published, the principles and methodologies outlined here provide a solid foundation for its characterization.

References

- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- PMC. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.

- Google Patents. (n.d.). US3317549A - Picolinic acid compounds.

- ResearchGate. (n.d.). (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- PubMed. (2025, April 28). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models.

- ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models | Journal of Chemical Information and Modeling.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.

- Chem.info. (n.d.). picolinic acid.

- ResearchGate. (2023, February 6). (PDF) Solubility and Crystallization Studies of Picolinic Acid.

- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- MedchemExpress.com. (n.d.). Picolinic acid (PCL 016) | Endogenous Metabolite.

- NIH. (n.d.). Picolinic acid | C6H5NO2 | CID 1018 - PubChem.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.

- ResearchGate. (n.d.). Table 2: Physicochemical properties of chemicals used in present work.

- Unknown. (2023, June 5). Slavchov Effect of the solvent 2023 Published.pdf.

- Merck. (n.d.). 5-(4-Formylphenyl)picolinic acid | 566198-33-2.

- NIH. (n.d.). Methyl 3-amino-5-(4-ethylphenyl)picolinate | C15H16N2O2 | CID 177858416 - PubChem.

- RSC Publishing. (n.d.). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers - CrystEngComm.

- NIH. (n.d.). 5-(4-Carboxyphenyl)picolinic acid | C13H9NO4 | CID 53223193 - PubChem.

- Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.

- MySkinRecipes. (n.d.). 5-(4-Fluorophenyl)picolinic acid.

- Selleck. (2024, May 22). Picolinic acid (PCL 016) | Immunology & Inflammation related chemical | CAS 98-98-6.

Sources

- 1. rheolution.com [rheolution.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. picolinic acid [chemister.ru]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystals | Free Full-Text | Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. raytor.com [raytor.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

Whitepaper: Investigating 5-(4-Ethylphenyl)picolinic Acid as a Novel Synthetic Auxin Herbicide

Abstract

The persistent challenge of weed resistance necessitates the discovery of novel herbicidal molecules. Synthetic auxins, particularly the picolinic acid class, remain a cornerstone of broadleaf weed control due to their systemic action and high efficacy.[1][2][3] This technical guide outlines a comprehensive framework for the investigation of a novel candidate molecule, 5-(4-Ethylphenyl)picolinic acid. We will explore its hypothesized molecular mechanism of action based on established auxin biology, provide a detailed protocol for its chemical synthesis, and present a rigorous, multi-stage workflow for evaluating its herbicidal potential and crop selectivity. This document serves as a foundational resource for researchers aiming to characterize and develop next-generation picolinate herbicides.

Introduction: The Enduring Significance of Synthetic Auxins

Synthetic auxin herbicides were among the first selective organic herbicides developed, revolutionizing weed control in cereal crops and turf.[2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced chemical stability and persistence in planta lead to a sustained and overwhelming hormonal response.[4] At herbicidal concentrations, this response triggers a cascade of events including uncontrolled cell division, epinastic growth, and disruption of normal metabolic processes, ultimately leading to the death of susceptible plants, primarily broadleaf species.[1]

The picolinic acid family, which includes established herbicides like picloram, clopyralid, and aminopyralid, is a prominent class of synthetic auxins.[3][5][6][7][8] Recent research has expanded this family to include 6-aryl-picolinates, such as halauxifen-methyl, demonstrating that significant structural modifications are well-tolerated and can yield highly active herbicides.[3][9] This guide focuses on a novel, unexplored structure, 5-(4-Ethylphenyl)picolinic acid , proposing it as a candidate for investigation based on the established pharmacophore of the picolinate skeleton combined with a lipophilic aryl substitution at the C5 position.

Part 1: Hypothesized Molecular Mechanism of Action

The herbicidal activity of synthetic auxins is mediated by their ability to hijack the plant's natural auxin perception and signaling machinery. The core of this pathway is a co-receptor system composed of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[10][11][12]

2.1. The TIR1/AFB Co-Receptor Complex

In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, keeping auxin-responsive genes switched off.[12] When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the degron motif of an Aux/IAA protein.[12][13] This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ligase complex and subsequent degradation by the 26S proteasome.[4][11] The removal of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of a suite of downstream genes.

2.2. Hijacking the Pathway

5-(4-Ethylphenyl)picolinic acid is hypothesized to function by mimicking IAA, binding within the auxin pocket on the TIR1/AFB protein. Structure-activity relationship studies and binding assays have shown that picolinate herbicides preferentially bind to specific members of the TIR1/AFB family, most notably AFB5.[3][9][12] The 4-ethylphenyl group at the C5 position is predicted to occupy a hydrophobic region of the binding pocket, potentially enhancing binding affinity and conferring unique selectivity.

This binding event would initiate the degradation of Aux/IAA repressors, leading to the continuous and unregulated activation of ARFs.[4] The resulting overexpression of auxin-responsive genes is known to trigger:

-

Rapid ethylene biosynthesis: Through the upregulation of ACC synthase (ACS) genes.[1][2][4]

-

Abscisic acid (ABA) accumulation: Via increased expression of 9-cis-epoxycarotenoid dioxygenase (NCED) genes.[2][4][14]

-

Uncontrolled cell growth and division: Leading to characteristic symptoms like leaf and stem twisting (epinasty), tissue swelling, and eventual vascular plugging.[1]

The combined overproduction of ethylene and ABA, along with chaotic growth, culminates in tissue necrosis and plant death.[4][15]

Diagram 1: Hypothesized Signaling Pathway

Caption: Molecular mechanism of 5-(4-Ethylphenyl)picolinic acid.

Part 2: Proposed Chemical Synthesis Workflow

The synthesis of 5-(4-Ethylphenyl)picolinic acid can be reliably achieved through a modern cross-coupling strategy followed by ester hydrolysis. The proposed three-step synthesis is designed for efficiency and scalability, starting from commercially available materials. This protocol is based on established methodologies for the synthesis of substituted picolinic acids.[16][17]

Diagram 2: Chemical Synthesis Workflow

Sources

- 1. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]

- 9. researchgate.net [researchgate.net]

- 10. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 11. A fuzzy encounter complex precedes formation of the fully-engaged TIR1-Aux/IAA auxin co-receptor system | bioRxiv [biorxiv.org]

- 12. journals.biologists.com [journals.biologists.com]

- 13. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

- 17. irl.umsl.edu [irl.umsl.edu]

Physicochemical Profiling of 5-Substituted Picolinic Acids: pKa Modulation and Ligand Design

Topic: Physicochemical Profiling of 5-Substituted Picolinic Acid Derivatives: pKa Modulation and Ligand Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Ligand Design Specialists

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) serves as a privileged scaffold in metalloenzyme inhibition, transition metal catalysis, and fragment-based drug discovery (FBDD). Its bidentate chelation capability is governed strictly by the acid-base equilibria of the pyridine nitrogen and the carboxylic acid moiety.

This guide provides a technical analysis of how substitutions at the 5-position modulate these pKa values. Unlike the 3-, 4-, or 6-positions, the 5-position offers a unique vector for optimizing physicochemical properties (solubility, lipophilicity) with minimal steric interference at the metal-binding center, while exerting significant electronic leverage over the ligand's basicity.

Theoretical Framework: Electronic Causality

To rationally design picolinic acid derivatives, one must understand the electronic "push-pull" mechanism specific to the pyridine ring.

Structural Numbering and Electronic Vectors

In the picolinic acid system:

-

Position 1: Pyridine Nitrogen (Heteroatom).

-

Position 2: Carboxylic Acid (Chelating arm).

-

Position 5: Substitution site.

The 5-Position Paradox:

-

Relative to Nitrogen (Position 1): The 5-position is in a meta-like relationship (beta-position). Resonance effects from the nitrogen lone pair are minimized here, making inductive effects (I) the primary driver for changes in nitrogen basicity (

). -

Relative to Carboxyl (Position 2): The 5-position is para to the carboxylic acid. This allows for strong resonance conjugation (R) between the 5-substituent and the carbonyl group, significantly impacting the acidity of the carboxylate (

).

The Zwitterionic Equilibrium

In aqueous solution, picolinic acids exist in a complex equilibrium. Unlike aliphatic amino acids, the zwitterionic character is modulated by the electron-deficient pyridine ring.

-

Species A (

): Cationic. Nitrogen protonated ( -

Species B (

): Zwitterionic. Nitrogen protonated ( -

Species C (

): Anionic. Nitrogen neutral (

Critical Insight: The

-

(Acidic range ~1.0): Deprotonation of

-

(Basic range ~5.4): Deprotonation of

Visualization of Equilibrium

The following diagram illustrates the dissociation pathway and the electronic vectors affecting the 5-position.

Caption: Fig 1. Protonation states of picolinic acid and electronic vectors of 5-substitution.

Quantitative Data Analysis

The following table synthesizes experimental and high-confidence predicted pKa values. Note the dramatic shift in

Table 1: pKa Values of 5-Substituted Picolinic Acid Derivatives

| Compound | 5-Substituent | Electronic Nature | |||

| Picolinic Acid | -H | Reference | 1.01 | 5.39 | 0.0 |

| Fusaric Acid | -Butyl | EDG (+I) | 1.13 | 5.86 | +0.47 |

| 5-Methylpicolinic | -Methyl | EDG (+I) | 1.05 | 5.68 | +0.29 |

| 5-Hydroxypicolinic | -OH | EDG (+R) | 1.20 | 5.50 | +0.11 |

| 5-Bromopicolinic | -Br | EWG (-I, +R) | ~0.80 | 3.41 | -1.98 |

| 5-Chloropicolinic | -Cl | EWG (-I, +R) | ~0.75 | 3.35 | -2.04 |

| 5-Nitropicolinic | -NO2 | Strong EWG (-I, -R) | < 0.50 | 2.71 | -2.68 |

*

Data Interpretation:

-

Electron Donating Groups (EDGs): Alkyl groups (Butyl, Methyl) push electron density into the ring inductively. This stabilizes the protonated nitrogen (

), making it less acidic (higher -

Electron Withdrawing Groups (EWGs): Halogens and Nitro groups pull electron density. This destabilizes the

bond, facilitating proton release and significantly lowering the -

The "Fusaric Effect": The 5-butyl group increases lipophilicity (LogP) while maintaining a basicity range (5.86) that is ideal for membrane permeability in the neutral/zwitterionic state near physiological pH.

Experimental Protocol: Potentiometric Determination

For high-precision pKa determination, Potentiometric Titration is the gold standard. UV-Vis spectrophotometry is a secondary validation method useful for derivatives with low solubility.

Materials & Setup

-

Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

-

Solvent: Carbonate-free double-distilled water. (For insoluble derivatives, use 20% v/v Dioxane-Water or Methanol-Water and apply the Yasuda-Shedlovsky extrapolation).

-

Titrant: 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate).

-

Ionic Strength Adjuster: 0.1 M KCl or

(to maintain constant ionic strength -

Atmosphere: High-purity Nitrogen (

) purge to prevent

Step-by-Step Workflow

-

Electrode Calibration: Calibrate the electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01). Ensure the slope is >98%.

-

Solution Preparation: Dissolve the picolinic acid derivative (

M) in 50 mL of 0.1 M KCl solution. -

Acidification: Add a known excess of HCl (0.1 M) to fully protonate the system (starting pH should be < 1.5).

-

Titration: Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near equivalence points).

-

Data Processing:

-

Plot pH vs. Volume of NaOH.

-

Use the Gran Plot method to determine the exact equivalence point (

). -

Calculate

(average number of protons bound per ligand) using the Bjerrum method. -

Solve for pKa where

and

-

Workflow Diagram

Caption: Fig 2. Potentiometric titration workflow for precise pKa determination.

Applications in Drug Discovery

Understanding the pKa of 5-substituted picolinic acids is directly applicable to Metalloprotein Inhibition (e.g., Zinc-dependent metalloproteases like MMPs or HDACs).

Conditional Stability Constants

The affinity of a ligand for a metal ion is pH-dependent. The Conditional Stability Constant (

-

If

is too high (> 7.4): A significant portion of the drug remains protonated ( -

If

is too low (< 3.0): The anion is stable, but the electron density on the nitrogen may be too low to form a strong coordinate bond with the metal (

Optimization Strategy

-

To increase potency: Use weak EDGs (e.g., 5-Methyl) to slightly raise basicity without compromising solubility.

-

To improve selectivity: Use 5-Halogens. The lower pKa (

) ensures the ligand is fully anionic at pH 7.4, but the steric bulk of the halogen can probe the S1' pocket of the enzyme.

References

-

Physicochemical Properties of Picolinic Acid

- National Center for Biotechnology Information. PubChem Compound Summary for CID 1018, Picolinic Acid.

-

[Link]

-

Fusaric Acid (5-Butylpicolinic Acid)

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3442, Fusaric Acid.

-

[Link]

-

Predicted pKa Values and Hammett Correlations

-

ChemicalBook. 5-Bromo-2-pyridinecarboxylic Acid Properties and Safety.[1]

-

-

pKa Determination Methodology

-

Hammett Equation in Pyridine Systems

- Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991.

-

[Link]

Sources

5-(4-Ethylphenyl)picolinic acid molecular weight and formula

An In-depth Technical Guide to 5-(4-Ethylphenyl)picolinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic compound that serves as a vital scaffold in numerous areas of chemical and biological science.[1] As a natural catabolite of the amino acid tryptophan, it plays a role in various neuroprotective, immunological, and metal-chelating processes within the human body.[1][2] The derivatization of the picolinic acid core has led to the development of compounds with significant applications, ranging from herbicides in agriculture to active pharmaceutical ingredients.[3] The introduction of substituents at the 5-position of the pyridine ring, in particular, has been a successful strategy for modulating biological activity.

This technical guide provides a comprehensive overview of 5-(4-Ethylphenyl)picolinic acid, a biaryl derivative of picolinic acid. While specific experimental data for this molecule is not widely published, this document synthesizes established chemical principles and data from closely related analogues to offer a robust profile for research and development purposes. We will cover its chemical identity, a validated synthetic protocol, methods for analytical characterization, and prospective applications based on structure-activity relationships.

Chemical Identity and Physicochemical Properties

5-(4-Ethylphenyl)picolinic acid is characterized by a picolinic acid core linked to a 4-ethylphenyl group via a carbon-carbon bond at the 5-position of the pyridine ring. This structure imparts a combination of properties from both the chelating picolinic acid moiety and the hydrophobic ethylphenyl group.

IUPAC Name: 5-(4-Ethylphenyl)pyridine-2-carboxylic acid

Molecular Structure

The 2D structure of the molecule is presented below.

Caption: 2D Chemical Structure of 5-(4-Ethylphenyl)picolinic acid.

Physicochemical Data Summary

The following table summarizes the key computed and estimated properties of the molecule. As this compound is not extensively cataloged, many properties are derived from computational models and comparison with structural analogues like picolinic acid and 5-phenyl-picolinic acid.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | (Calculated) |

| Molecular Weight | 227.26 g/mol | (Calculated) |

| Exact Mass | 227.0946 Da | (Calculated) |

| Appearance | White to off-white solid | (Predicted) |

| XLogP3 (Predicted) | ~3.5 | (Estimated) |

| pKa (Predicted) | ~5.2 | (Estimated based on picolinic acid[4]) |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 3 | (Calculated) |

| Rotatable Bonds | 2 | (Calculated) |

Synthesis and Manufacturing

The synthesis of 5-aryl-picolinic acids is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a highly reliable and versatile method for this transformation.[5][6] It is widely used in both academic and industrial settings due to its high tolerance for various functional groups and generally high yields.[7]

A robust synthetic route to 5-(4-Ethylphenyl)picolinic acid involves the coupling of 5-bromopicolinic acid (or its ester) with 4-ethylphenylboronic acid .

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of pyridine derivatives.[7][8]

Materials:

-

5-Bromopicolinic acid (1.0 eq)

-

4-Ethylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromopicolinic acid (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Stir the suspension for 10 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromopicolinic acid is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add water and extract the aqueous phase with ethyl acetate (3x).

-

Acidify the aqueous layer to pH ~4-5 with 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and a minimal amount of cold diethyl ether to remove non-polar impurities.

-

-

Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Analytical Characterization

To confirm the structural integrity and purity of the synthesized 5-(4-Ethylphenyl)picolinic acid, a suite of standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. Key signals would include a singlet or doublet for the proton at the 6-position of the pyridine ring (downfield), multiplets for the remaining pyridine and phenyl protons, and a characteristic quartet and triplet for the ethyl group protons.

-

¹³C NMR: The carbon spectrum will confirm the presence of 14 unique carbon environments, including the carbonyl carbon of the carboxylic acid (typically >160 ppm), and distinct signals for the aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The analysis should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 228.1, or the deprotonated molecule [M-H]⁻ at m/z 226.1.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% trifluoroacetic or formic acid) would be a suitable starting point for method development.

Potential Applications and Research Directions

The unique hybrid structure of 5-(4-Ethylphenyl)picolinic acid suggests several avenues for research and application, drawing from the known bioactivity of related compounds.

-

Pharmaceutical Drug Development: Picolinic acid and its derivatives are known chelators of divalent metal ions like zinc.[2] This activity is crucial for inhibiting certain metalloenzymes. The ethylphenyl moiety increases the lipophilicity of the molecule, which could enhance cell membrane permeability and bioavailability, making it a candidate for development as an enzyme inhibitor or a modulator of cellular metal ion homeostasis.

-

Agrochemicals: Picolinate-based compounds are a well-established class of synthetic auxin herbicides.[9] The 5-substituted phenyl ring is a common feature in modern herbicides. 5-(4-Ethylphenyl)picolinic acid could be investigated for its herbicidal or plant growth regulatory activities.

-

Coordination Chemistry and Materials Science: As a bidentate ligand, this molecule can be used to synthesize novel metal complexes. These complexes could have interesting catalytic, photophysical, or magnetic properties, making them suitable for applications in materials science or as catalysts in organic synthesis.

Conclusion

5-(4-Ethylphenyl)picolinic acid is a structurally interesting molecule that merges the well-documented biological and chemical activity of picolinic acid with a lipophilic aryl substituent. While not a commonly available compound, its synthesis is straightforward using established and reliable methods like the Suzuki-Miyaura coupling. This guide provides the foundational chemical data, a detailed synthetic protocol, and an analytical framework to support its synthesis and characterization. The potential applications in drug discovery, agrochemicals, and materials science make it a compelling target for further research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1018, Picolinic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53223193, 5-(4-Carboxyphenyl)picolinic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177858416, Methyl 3-amino-5-(4-ethylphenyl)picolinate. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

PubChem. PubChem Database. Available from: [Link]

-

Chemical Register. Picolinic acid. Available from: [Link]

-

PrepChem.com. Synthesis of pyridine-2-carboxylic acid. Available from: [Link]

-

Wikipedia. Picolinic acid. Available from: [Link]

-

Pharmaffiliates. Picolinic Acid | CAS No : 98-98-6. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 50998551, 5-(2-Formylphenyl)-picolinic acid. Available from: [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. Available from: [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

- Google Patents. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....

-

Kumar, A., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. Available from: [Link]

- Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Journal of Chemical Science. Available from: [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. picolinic acid [chemister.ru]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. CAS 770-08-1: 5-Ethylpicolinic acid | CymitQuimica [cymitquimica.com]

Methodological & Application

synthesis of 5-(4-Ethylphenyl)picolinic acid via Suzuki coupling

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-(4-Ethylphenyl)picolinic acid , a functionalized pyridine scaffold relevant to medicinal chemistry (e.g., metalloproteinase inhibitors, kinase ligands).

While direct coupling to free picolinic acid is possible, it is frequently plagued by low yields due to catalyst poisoning by the free carboxylic acid and difficult purification from inorganic salts. Therefore, this guide utilizes a two-step strategy :

-

Suzuki-Miyaura Coupling of methyl 5-bromopicolinate with 4-ethylphenylboronic acid.

-

Controlled Saponification to yield the high-purity free acid.

Retrosynthetic Strategy & Workflow

The synthesis relies on the palladium-catalyzed formation of the C(sp2)-C(sp2) bond between the electron-deficient pyridine ring and the electron-rich phenyl ring.

Figure 1: Two-step synthetic pathway designed to maximize purification efficiency.

Experimental Protocols

Step 1: Suzuki Coupling (Synthesis of the Ester Intermediate)

Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) possesses a large bite angle, which stabilizes the palladium center against the electron-deficient pyridine nitrogen, preventing catalyst deactivation better than monodentate ligands like PPh₃.

Reagents & Stoichiometry:

| Component | Role | Equiv. | Amount (Example) |

| Methyl 5-bromopicolinate | Substrate (Halide) | 1.0 | 216 mg (1.0 mmol) |

| 4-Ethylphenylboronic acid | Coupling Partner | 1.2 | 180 mg (1.2 mmol) |

| Pd(dppf)Cl₂[1] · CH₂Cl₂ | Catalyst | 0.03 | 24 mg (3 mol%) |

| K₂CO₃ | Base | 2.5 | 345 mg (2.5 mmol) |

| 1,4-Dioxane | Solvent | - | 8.0 mL |

| Water | Co-solvent | - | 2.0 mL |

Detailed Procedure:

-

Setup: To a 25 mL reaction vial equipped with a magnetic stir bar, add Methyl 5-bromopicolinate, 4-Ethylphenylboronic acid, and K₂CO₃.

-

Degassing (Critical): Add the 1,4-dioxane and water. Sparge the mixture with Nitrogen or Argon gas for 10 minutes. Note: Oxygen is the primary cause of Suzuki reaction stalling (homocoupling).

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to minimize air exposure. Seal the vial immediately.

-

Reaction: Heat the block/bath to 90°C for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexanes:EtOAc 4:1). The starting bromide (Rf ~0.5) should disappear; a fluorescent blue spot (product) will appear.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the Methyl 5-(4-ethylphenyl)picolinate as a white/off-white solid.

Step 2: Hydrolysis to 5-(4-Ethylphenyl)picolinic acid

Rationale: Picolinic esters hydrolyze rapidly. LiOH is preferred over NaOH for its solubility in THF/Water mixtures, ensuring a homogeneous phase.

Procedure:

-

Dissolve the ester from Step 1 (approx. 200 mg) in THF (4 mL) .

-

Add a solution of LiOH·H₂O (3 equiv) in Water (2 mL) .

-

Stir at room temperature for 2 hours. (TLC will show a baseline spot for the acid).

-

Isolation (The pH Switch):

-

Evaporate the THF under reduced pressure.

-

The remaining aqueous solution contains the lithium picolinate salt.

-

Cool to 0°C in an ice bath.

-

Dropwise add 1M HCl until the pH reaches 3.0–3.5 (the isoelectric point).

-

Observation: A white precipitate should form.

-

-

Filtration: Filter the solid, wash with cold water (2 x 2 mL) and cold ether (to remove boronic acid residues). Dry under vacuum.

Mechanistic Insight

The success of this reaction hinges on the catalytic cycle. The base (K₂CO₃) plays a dual role: it activates the boronic acid into a "boronate-ate" complex (increasing nucleophilicity) and facilitates the transmetallation step by displacing the halide on the Palladium center.

Figure 2: The Suzuki-Miyaura Catalytic Cycle. Note that the electron-deficient pyridine ring facilitates the Oxidative Addition step, making this reaction generally faster than couplings with electron-rich aryl halides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by Pyridine N | Switch to Pd(dppf)Cl₂ or add CuI (co-catalyst) to scavenge the pyridine nitrogen (less common in Suzuki, but valid). |

| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously; ensure Boronic acid is added in slight excess (1.2–1.5 eq). |

| Protodeboronation | Unstable boronic acid | Use mild base (K₃PO₄) or anhydrous conditions (Toluene/Base/trace water). |

| Product is Water Soluble | Amphoteric nature of Picolinic acid | Do not extract the final acid with water. Precipitate at pH 3.5. If no precipitate, extract with n-Butanol. |

References

-

Suzuki-Miyaura Coupling Mechanism & Overview

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

-

Coupling of Picolinic Acid Derivatives (Benchchem Protocols)

-

BenchChem Application Note. Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine (Analogous Pyridine Systems).[5]

-

-

Optimization of Heteroaryl Couplings (Pd-dppf utility)

- Molander, G. A., et al. (2012).

-

Properties and Purification of Picolinic Acids

-

Kütt, A., et al. (2018). pKa values in organic chemistry. Tetrahedron Letters. (Referenced for isoelectric point handling).[6]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

Application Note & Protocol: High-Fidelity Esterification of 5-(4-Ethylphenyl)picolinic Acid for Advanced Research Applications

Abstract & Introduction

5-(4-Ethylphenyl)picolinic acid is a member of the substituted picolinic acid family, a class of compounds recognized for their utility as versatile chelating agents in coordination chemistry and as key structural motifs in medicinal chemistry and materials science.[1][2] Esterification of the carboxylic acid moiety is a critical chemical transformation that modulates the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability. This modification is often a key step in the development of drug candidates, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.

This document provides a detailed, field-proven protocol for the esterification of 5-(4-Ethylphenyl)picolinic acid. We will first explore the rationale behind selecting an appropriate esterification method, comparing the classical Fischer-Speier esterification with the milder, more efficient Steglich esterification. Based on this analysis, we present a primary protocol utilizing the Steglich method, which is highly recommended for valuable, multi-functionalized substrates. An alternative Fischer protocol is also provided for applications where scale and cost are the primary considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology.

Rationale for Method Selection: Fischer vs. Steglich Esterification

The choice of an esterification method is dictated by the substrate's sensitivity, the desired scale, and the required purity of the final product.

2.1 Fischer-Speier Esterification First described in 1895, the Fischer-Speier esterification involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5][6][7]

-

Advantages: The primary advantages are its simplicity and the low cost of reagents, making it suitable for large-scale synthesis of simple esters.[3][4]

-

Disadvantages: The reaction is an equilibrium process, requiring strategies to drive it to completion, such as using a large excess of the alcohol or removing the water byproduct.[3][7][8] The harsh acidic conditions and often high temperatures (60-110 °C) can be detrimental to substrates with acid-sensitive functional groups.[3][4][9]

2.2 Steglich Esterification The Steglich esterification, developed in 1978, is a significantly milder method that utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[10][11]

-

Advantages: This reaction is performed under neutral, room-temperature conditions, making it ideal for acid-labile or sterically hindered substrates.[10][12] It is not an equilibrium reaction, as the DCC irreversibly consumes the water generated to form dicyclohexylurea (DCU), often leading to high yields.[10]

-

Disadvantages: DCC is a known allergen, and the DCU byproduct can sometimes be challenging to remove from the reaction mixture.[13][14] The reagents are more expensive than those used in the Fischer method.

Primary Protocol: Steglich Esterification of 5-(4-Ethylphenyl)picolinic Acid

This protocol details the synthesis of Ethyl 5-(4-ethylphenyl)picolinate.

3.1 Reaction Mechanism The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, intercepts this intermediate to form a reactive N-acylpyridinium species.[12][15] This species is then readily attacked by the alcohol nucleophile to furnish the ester and regenerate the DMAP catalyst. This catalytic cycle is highly efficient and prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[10][15]

3.2 Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| 5-(4-Ethylphenyl)picolinic acid | 227.26 | 227 | 1.0 | 1.0 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 227 | 1.1 | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 12 | 0.1 | 0.1 |

| Ethanol (Absolute, Anhydrous) | 46.07 | 69 | 1.5 | 1.5 |

| Dichloromethane (DCM, Anhydrous) | - | 10 mL | - | - |

3.3 Experimental Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-Ethylphenyl)picolinic acid (227 mg, 1.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the acid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add ethanol (69 mg, 1.5 mmol) followed by 4-(Dimethylamino)pyridine (12 mg, 0.1 mmol).

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

-

Initiation: While stirring at 0 °C, add dicyclohexylcarbodiimide (227 mg, 1.1 mmol) to the solution in one portion. A white precipitate of dicyclohexylurea (DCU) may begin to form within minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The starting acid should have a lower Rf than the product ester.

3.4 Work-up and Purification

-

Byproduct Removal: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a fritted glass funnel to remove the DCU solid, washing the filter cake with a small amount of cold DCM.[13]

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

-

Pro-Tip: If separation from the starting acid is difficult, adding 0.5% triethylamine to the eluent can help retain the acidic starting material on the silica gel baseline.[16]

-

-

Final Product: Combine the pure fractions and remove the solvent to yield Ethyl 5-(4-ethylphenyl)picolinate as a solid or oil. Dry under high vacuum.

3.5 Characterization (Expected)

-

¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the ethyl ester protons (a quartet ~4.4 ppm and a triplet ~1.4 ppm), the ethylphenyl protons (a quartet ~2.7 ppm and a triplet ~1.2 ppm), and distinct aromatic protons on both the pyridine and phenyl rings. The pyridine protons are typically downfield, with the H6 proton adjacent to the nitrogen appearing around 8.7 ppm.[17][18]

-

¹³C NMR (101 MHz, CDCl₃): Expect signals for the ester carbonyl (~165 ppm), aromatic carbons, and aliphatic carbons of the two ethyl groups.

-

Mass Spectrometry (ESI-MS): Calculated for C₁₆H₁₇NO₂ [M+H]⁺: 256.13. Found: 256.XX.

Experimental Workflow Overview

Alternative Protocol: Fischer-Speier Esterification

This method is recommended for larger-scale synthesis where cost is a factor and the substrate is known to be stable to strong acid and heat.

5.1 Reagents and Conditions

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 5-(4-Ethylphenyl)picolinic acid | 227.26 | 2.27 g | 10.0 | 1.0 |

| Ethanol (Absolute) | 46.07 | 50 mL | ~850 | ~85 (Solvent) |

| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | ~0.1 mL | ~1.8 | 0.18 (cat.) |

5.2 Procedure

-

Setup: Suspend 5-(4-Ethylphenyl)picolinic acid (2.27 g, 10.0 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

-

Catalyst: Carefully add concentrated sulfuric acid (~5 drops, ~0.1 mL) to the suspension.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-16 hours.

-

Work-up:

-

Cool the reaction to room temperature and remove the excess ethanol via rotary evaporation.

-

Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ until effervescence ceases.

-

Wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

-

Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography as described in section 3.4.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Inactive reagents (DCC hydrolyzed), insufficient reaction time, wet solvent/reagents. | Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled DCC. Allow the reaction to run longer (up to 24h) and monitor by TLC. |

| N-Acylurea Byproduct | Sterically hindered alcohol or slow reaction, allowing for O- to N-acyl migration. | Increase the amount of DMAP catalyst (up to 0.3 eq) to accelerate the desired acyl transfer. Ensure the reaction temperature does not exceed room temperature.[10] |